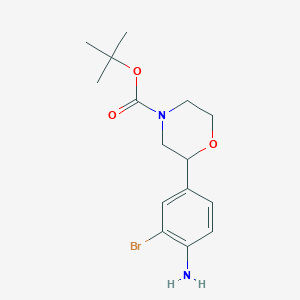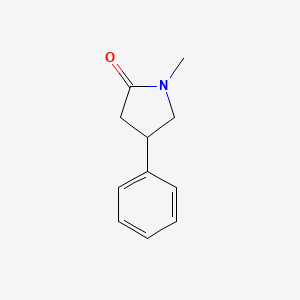
3-(5-Chlorothiophen-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chlorothiophen-2-yl)prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and an acrylic acid moiety at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield the desired product . Another method includes the reaction of 5-chloro-2-bromothiophene with magnesium to form a Grignard reagent, which is then treated with carbon dioxide to introduce the carboxyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-(5-Chlorothiophen-2-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-thiophenecarboxylic acid
- 5-Chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides
- N-(thiophen-2-yl) nicotinamide derivatives
Comparison: 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a thiophene ring and an acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and industrial processes .
Propriétés
Formule moléculaire |
C7H5ClO2S |
|---|---|
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
3-(5-chlorothiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H5ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10) |
Clé InChI |
JAFVPRMULXJDEN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Cl)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,2-Dimethylpropyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8724575.png)






![3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B8724622.png)



